Stereospecific VMAT2 Binding: (+)-α-DTBZ Exhibits >2,200-Fold Higher Affinity Than (−)-α-DTBZ
The binding of α-dihydrotetrabenazine to VMAT2 is highly stereospecific. The (+)-α isomer demonstrates high-affinity binding (Ki = 0.97 ± 0.48 nM) in rat brain striatum, whereas the (−)-α isomer is essentially inactive (Ki = 2.2 ± 0.3 µM) under identical assay conditions [1]. This stereospecificity is critical for the compound's use as a PET radioligand, where only the (+)-isomer shows selective accumulation in monoamine-rich brain regions [1].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.97 ± 0.48 nM |
| Comparator Or Baseline | Ki = 2.2 ± 0.3 µM |
| Quantified Difference | >2,200-fold higher affinity |
| Conditions | Rat brain striatum, in vitro radioligand binding assay |
Why This Matters
For procurement, specifying the correct stereoisomer (+)-α-DTBZ is essential for any application requiring VMAT2 engagement, as the (−) isomer provides negligible target binding at equivalent concentrations.
- [1] Kilbourn, M.R., Lee, L.C., Vander Borght, T., Jewett, D.M., Frey, K.A. Binding of α-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific. Eur. J. Pharmacol. 278(3), 249-252 (1995). View Source
